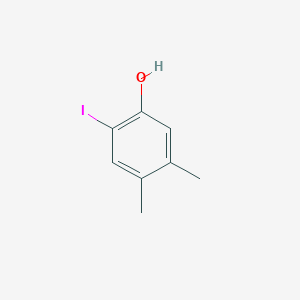

2-Iodo-4,5-dimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBMPXRWVSHTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545545 | |

| Record name | 2-Iodo-4,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106362-66-7 | |

| Record name | 2-Iodo-4,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 4,5 Dimethylphenol and Its Derivatives

Direct Iodination Strategies for Phenolic Compounds

The introduction of an iodine atom onto a phenol (B47542) ring is an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group and is ortho, para-directing. In the case of 4,5-dimethylphenol, the available positions for substitution are at C2 and C6 (ortho to the hydroxyl group) and C3, which is sterically hindered and electronically less favored. The directing effects of the hydroxyl and methyl groups play a crucial role in determining the position of iodination.

Regioselective Iodination of Dimethylphenols

The synthesis of iodinated dimethylphenols is highly dependent on the substitution pattern of the starting phenol, which governs the regiochemical outcome of the reaction. For 4,5-dimethylphenol, the hydroxyl group strongly directs iodination to the C2 and C6 positions. The methyl groups at C4 and C5 also provide electronic activation. Research has demonstrated the successful regioselective synthesis of 2-Iodo-4,5-dimethylphenol by direct iodination of 4,5-dimethylphenol, indicating a preference for substitution at the C2 position over the C6 position, likely due to a combination of electronic and steric factors. researchgate.net

In contrast, the iodination of other dimethylphenol isomers yields different products. For example, 2,5-dimethylphenol (B165462) is typically iodinated at the C4 position, yielding 4-iodo-2,5-dimethylphenol. thieme-connect.comresearchgate.net Similarly, 3,5-dimethylphenol (B42653) undergoes iodination at the C2, C4, and C6 positions, all of which are activated by the hydroxyl group and the two meta-directing methyl groups. mdpi.comresearchgate.net

The choice of iodinating agent and reaction conditions can further influence regioselectivity. Stronger electrophilic iodine sources or the use of catalysts can enhance the rate and selectivity of the reaction. researchgate.net

Eco-Friendly and Green Chemistry Approaches in 2-Iodo-4,5-dimethylphenol Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly methods. In the context of iodophenol synthesis, this translates to using less hazardous reagents, milder reaction conditions, and solvents like water.

A notable green method for the synthesis of 2-Iodo-4,5-dimethylphenol utilizes ammonium (B1175870) iodide (NH₄I) as the iodine source and hydrogen peroxide (H₂O₂) as a clean oxidant, with water as the solvent. researchgate.net This catalyst-free process is advantageous as the primary byproduct is water, significantly reducing hazardous waste. researchgate.net The reaction proceeds effectively at room temperature, providing the desired product with high regioselectivity. researchgate.net

Another eco-friendly approach developed for the iodination of other phenolic compounds involves a reagent system of molecular iodine (I₂) and sodium nitrite (B80452) (NaNO₂) in a water and methanol (B129727) mixture. thieme-connect.com This method avoids the use of strong acids or heavy metal catalysts and proceeds smoothly at room temperature. thieme-connect.com While this specific system was reported for the synthesis of 4-iodo-2,5-dimethylphenol, its principles represent a significant step towards greener iodination processes that could be adapted for other isomers.

Table 1: Comparison of Green Iodination Methods for Dimethylphenols

| Starting Material | Iodination System | Solvent | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| 4,5-Dimethylphenol | NH₄I / H₂O₂ | Water | 2-Iodo-4,5-dimethylphenol | Catalyst-free, water as solvent, clean oxidant | researchgate.net |

| 2,5-Dimethylphenol | I₂ / NaNO₂ | Water / Methanol | 4-Iodo-2,5-dimethylphenol | Room temperature, avoids strong acids/heavy metals | thieme-connect.com |

Catalytic Systems in the Synthesis of 2-Iodo-4,5-dimethylphenol

Catalysis offers a powerful tool to enhance the efficiency and selectivity of iodination reactions. For activated aromatic compounds like phenols, various catalytic systems have been explored. Acid catalysts are commonly employed in conjunction with milder iodinating agents like N-Iodosuccinimide (NIS). researchgate.net For instance, catalytic amounts of trifluoroacetic acid (TFA) can significantly improve reaction rates and regioselectivity in the iodination of electron-rich aromatics with NIS. researchgate.net

While a specific catalytic system for the synthesis of 2-Iodo-4,5-dimethylphenol is not prominently documented, general methods for phenol iodination are applicable. These include:

Lewis Acid Catalysis : Lewis acids can activate the iodinating agent, increasing its electrophilicity.

Metal-Free Catalysis : Reagents have been developed that facilitate iodination without the need for a metal catalyst, which is beneficial for reducing metal contamination in the final product. mdpi.comresearchgate.net An example includes the use of bis(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate (B91526) for the specific iodination of phenolic compounds. mdpi.comresearchgate.net

The development of new catalytic systems continues to be an active area of research, aiming for higher yields, better selectivity, and milder reaction conditions.

Multi-Step Synthesis of 2-Iodo-4,5-dimethylphenol and Analogues

While direct iodination is often the most straightforward approach, multi-step synthesis provides alternative and sometimes more controlled routes to 2-Iodo-4,5-dimethylphenol and its analogues. These pathways are particularly useful when direct iodination leads to isomeric mixtures or when specific substitution patterns are required.

Precursor Compounds and Reaction Pathways

The primary precursor for the direct synthesis of 2-Iodo-4,5-dimethylphenol is 4,5-dimethylphenol . However, multi-step sequences can start from different precursors.

A hypothetical but chemically sound multi-step pathway could involve:

Nitration of 4,5-dimethylphenol to introduce a nitro group at the 2-position.

Reduction of the nitro group to an amino group, yielding 2-amino-4,5-dimethylphenol.

Sandmeyer Reaction : Diazotization of the amino group with nitrous acid, followed by treatment with potassium iodide, would replace the diazonium group with iodine to form the final product.

Another potential strategy involves ortho-metalation. A protected 4,5-dimethylphenol could be treated with a strong base like n-butyllithium to selectively deprotonate the C2 position. Quenching the resulting lithiated species with an iodine source (e.g., I₂) would introduce iodine at the desired position. This approach offers high regioselectivity, as demonstrated in the synthesis of other substituted iodo-aromatics like 2-iodo-4,5-dimethoxybenzaldehyde. prepchem.com

Furthermore, a pathway involving a borylation/oxidation sequence has been developed for synthesizing phenols from arenes. google.com A similar strategy could potentially be adapted, starting with a pre-functionalized xylene derivative.

Derivatization from Related Phenolic Structures

The synthesis of 2-Iodo-4,5-dimethylphenol can also be envisioned through the chemical modification of closely related phenolic structures. For instance, 2-bromo-4,5-dimethylphenol could serve as a precursor. This bromo-analogue has been synthesized via the bromination of 3,4-dimethylphenol (B119073) using N-bromosuccinimide. rsc.org A subsequent halogen exchange reaction (bromo-iodo conversion), potentially using a copper or palladium catalyst with an iodide salt, could yield the target molecule.

Derivatization can also involve modification of the hydroxyl group to influence the regioselectivity of a subsequent iodination step. The phenol could be converted to an ether (e.g., a methoxy (B1213986) or benzyloxy derivative) or an ester. After the iodination reaction, cleavage of the protecting group would regenerate the phenol. The properties of these derivatives, such as steric bulk, can alter the preferred site of electrophilic attack on the aromatic ring.

Chiral Synthesis and Stereoselective Approaches involving Iodo-dimethylphenols

While specific research on the chiral synthesis of 2-Iodo-4,5-dimethylphenol is not extensively documented in the provided results, general principles of stereoselective synthesis can be applied to related iodo-dimethylphenol structures. Stereoselective reactions are crucial in creating specific stereoisomers, which is vital when a molecule's biological activity or material property is dependent on its three-dimensional structure. masterorganicchemistry.com

Methods for achieving stereoselectivity often involve the use of chiral auxiliaries, catalysts, or reagents. For instance, in syntheses involving related phenolic compounds, chiral auxiliaries have been employed to direct the stereochemical outcome of reactions. nih.gov A general strategy could involve the asymmetric halogenation of a prochiral dimethylphenol precursor. Alternatively, a kinetic resolution of a racemic mixture of an iodinated dimethylphenol could be employed, where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer in excess.

One documented approach in the broader context of iodinated phenols involves the reaction of β-diketones or α-hydroxymethylenecycloalkanones with triphenylphosphine (B44618) diiodide in the presence of triethylamine. cdnsciencepub.com This method can produce β-iodo α,β-unsaturated ketones with stereoselectivity. cdnsciencepub.com For example, the reaction with 2-hydroxymethylenecyclohexanone yields (E)-2-iodomethylenecyclohexanone stereoselectively. cdnsciencepub.com Such methodologies could potentially be adapted for the synthesis of chiral precursors to 2-Iodo-4,5-dimethylphenol.

Another relevant synthetic strategy involves the hydroalumination of alkynes followed by iodination, which can proceed with high stereoselectivity to yield E-alkenyl iodides. redalyc.org While not directly applied to 2-Iodo-4,5-dimethylphenol in the available literature, this demonstrates a viable pathway for controlling stereochemistry in the synthesis of iodinated organic molecules. redalyc.org

Characterization Techniques in Synthetic Studies of 2-Iodo-4,5-dimethylphenol

The definitive identification and purity assessment of synthesized 2-Iodo-4,5-dimethylphenol and its isomers rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis (NMR, FTIR, MS) in Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Iodo-4,5-dimethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for structural elucidation. For the related compound, 4-Iodo-2,5-dimethylphenol, the ¹H NMR spectrum in CDCl₃ shows singlets for the two methyl groups at approximately δ 2.04 and δ 2.19 ppm, and singlets for the aromatic protons at δ 6.34 and δ 7.60 ppm. thieme-connect.com The hydroxyl proton appears as a broad singlet. thieme-connect.com For 2-Iodo-4,5-dimethylphenol, one would expect to see distinct signals for the two aromatic protons and the two methyl groups, with chemical shifts influenced by the positions of the iodo and hydroxyl substituents. The absence of proton signals at specific positions in deuterated analogs can confirm the site of substitution.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 4-iodo-2,5-dimethylphenol, a positional isomer, displays characteristic absorption bands. researchgate.netsemanticscholar.orgresearchgate.net A broad band corresponding to the O-H stretching of the phenolic group is typically observed. Aromatic C-H stretching and C=C ring stretching vibrations are also present. researchgate.netsemanticscholar.orgresearchgate.net The specific fingerprint region can help differentiate between isomers. hpst.cz

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass and elemental composition. rsc.org For instance, the molecular weight of 4-iodo-2,6-dimethylphenol (B87620) is 248.06 g/mol . fishersci.comnih.gov The mass spectrum of an iodinated dimethylphenol would show a characteristic molecular ion peak and fragmentation patterns resulting from the loss of methyl groups, iodine, or other fragments, which helps in confirming the structure. thieme-connect.com

Chromatographic Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of 2-Iodo-4,5-dimethylphenol and for separating it from its isomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC and HPLC are powerful techniques for determining the purity of a sample. For example, the purity of 2-Bromo-4,5-dimethylphenol, a related compound, was determined to be greater than 98.0% by GC. tcichemicals.com HPLC has been used to confirm the purity of various synthesized organic compounds, often achieving purities greater than 99.8%. rsc.org In the analysis of a derivative of 2-hydroxy-4,5-dimethylacetophenone, HPLC was used to establish a purity of 98.9%. researchgate.net

Isomeric Analysis: The separation and identification of isomers are critical, as they often have very similar physical and chemical properties. Aromatic positional isomers can be differentiated using techniques like IR spectroscopy, where the C-H wagging bands in the fingerprint region can indicate the substitution pattern (ortho, meta, para). hpst.cz Advanced mass spectrometry techniques, such as those coupled with ion mobility spectrometry (IMS), have shown great promise in separating and identifying isomers that are difficult to resolve by chromatography alone. nih.govlcms.cznih.gov For instance, Trapped Ion Mobility Spectrometry (TIMS) can separate coeluting isomers based on their shape and size. nih.gov Derivatization followed by GC-MS is another strategy for the analysis of iodo-compounds and their isomers. researchgate.net Column chromatography is a fundamental purification technique used to separate the desired product from reaction byproducts and unreacted starting materials. thieme-connect.comrsc.org

Chemical Reactivity and Mechanistic Studies of 2 Iodo 4,5 Dimethylphenol

Electrophilic Aromatic Substitution Reactions on 2-Iodo-4,5-dimethylphenol

The presence of the activating hydroxyl group and the deactivating but leaving-group-prone iodine atom makes 2-iodo-4,5-dimethylphenol susceptible to various electrophilic aromatic substitution reactions. The positions ortho and para to the hydroxyl group are activated. Given that the 2-position is occupied by iodine and the 4- and 5-positions by methyl groups, the primary site for electrophilic attack is the 6-position.

Direct iodination of aromatic compounds can be challenging due to the low electrophilicity of molecular iodine. thieme-connect.com However, the presence of an oxidizing agent can facilitate the formation of a more reactive iodine species. libretexts.org For phenols, iodination often occurs regioselectively. thieme-connect.com For instance, the nitration of 2,6-dimethyl-4-nitrophenol (B181267) can lead to complex mixtures of products, including hydroxy trinitro ketones, indicating that the aromatic ring is highly reactive towards strong electrophiles. publish.csiro.au Similarly, the nitration of 4-bromo-2,6-dimethylphenol (B182379) can result in nitro-debromination, where the bromine atom is replaced by a nitro group, alongside other nitration products. publish.csiro.au While specific studies on the nitration of 2-iodo-4,5-dimethylphenol are not prevalent, the behavior of analogous compounds suggests that nitration would likely occur at the available activated positions, potentially leading to a mixture of products or ipso-substitution at the iodine-bearing carbon.

Table 1: Regioselectivity in the Iodination of Phenols

| Substrate | Reagent | Major Product | Reference |

| Phenol (B47542) | I₂/NaNO₂ in H₂O-MeOH | 2-Iodophenol | thieme-connect.com |

| o-Substituted Phenol | I₂/NaNO₂ in H₂O-MeOH | para-Iodinated product | thieme-connect.com |

| 2,5-Dimethylphenol (B165462) | I₂/CAN | Unsuccessful | thieme-connect.com |

| 2,5-Dimethylphenol | Benzyltrimethylammonium dichloroiodate/CaCO₃ | 4-Iodo-2,5-dimethylphenol | thieme-connect.com |

Cross-Coupling Reactions and Organometallic Chemistry of Aryl Iodides

Aryl iodides are highly valued substrates in palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond towards oxidative addition to palladium(0) complexes. nih.govnih.gov 2-Iodo-4,5-dimethylphenol is a suitable candidate for a variety of such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. masterorganicchemistry.comresearchgate.net 2-Iodo-4,5-dimethylphenol can be coupled with various boronic acids to introduce new aryl or alkyl groups. nih.gov For instance, the carbonylative Suzuki coupling of 2-iodo-3,5-dimethylphenol (B12504862) with phenylboronic acid has been reported to yield the corresponding ketone. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (alkene) with an organohalide. masterorganicchemistry.comwikipedia.org 2-Iodo-4,5-dimethylphenol could react with alkenes in the presence of a palladium catalyst to form substituted phenols. The reaction is widely used in the synthesis of complex organic molecules and pharmaceuticals. nih.govrsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The iodine atom in 2-iodo-4,5-dimethylphenol can be replaced with a fluorophore via Sonogashira coupling, highlighting its utility in creating fluorescent probes. This reaction is often catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orggoogle.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to synthesize carbon-nitrogen bonds from aryl halides and amines. rsc.orgorganic-chemistry.org While aryl iodides can be challenging substrates due to potential catalyst inhibition by the iodide ion, this method offers a route to synthesize aniline (B41778) derivatives from 2-iodo-4,5-dimethylphenol. wuxiapptec.com

Table 2: Common Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | Organoboronic acid/ester | Pd catalyst, Base | C-C | nih.govmasterorganicchemistry.com |

| Heck | Alkene | Pd catalyst, Base | C-C | masterorganicchemistry.comwikipedia.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (alkyne) | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | C-N | rsc.orgorganic-chemistry.org |

Oxidation and Reduction Pathways of 2-Iodo-4,5-dimethylphenol

The phenolic moiety of 2-iodo-4,5-dimethylphenol is susceptible to oxidation. Phenols can be oxidized to quinones, and the presence of electron-donating methyl groups can facilitate this process. doi.org The iodine substituent may also influence the oxidation potential. In some cases, oxidation of iodophenols can be complex, especially if electron-withdrawing groups are also present on the ring. doi.org The oxidation of phenols can sometimes lead to the formation of quinone byproducts.

Reduction of 2-iodo-4,5-dimethylphenol would primarily involve the hydrogenolysis of the carbon-iodine bond. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with reducing metals. This reaction would yield 4,5-dimethylphenol.

Radical Reactions Involving 2-Iodo-4,5-dimethylphenol

Aryl iodides can participate in radical reactions. For instance, under certain conditions, they can undergo radical-nucleophilic substitution (SRN1) reactions. This mechanism involves the formation of a radical anion, which then fragments to an aryl radical and an iodide ion. The aryl radical can then react with a nucleophile.

Additionally, the phenolic hydroxyl group can undergo homolytic cleavage to form a phenoxyl radical. These radicals can be involved in various coupling and polymerization reactions. The presence of methyl groups on the ring can influence the stability and reactivity of this radical intermediate.

Mechanistic Investigations of 2-Iodo-4,5-dimethylphenol Transformations

Computational chemistry provides valuable insights into the mechanisms of reactions involving substituted phenols. Theoretical modeling can be used to calculate properties such as the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP), which are important for understanding the molecule's behavior. chemscene.comambeed.com For example, the calculated TPSA for 4-iodo-2,5-dimethylphenol is 20.23 Ų, and the LogP is 2.61364. chemscene.com

Computational studies can also elucidate the reaction pathways of complex transformations. For instance, in the context of cross-coupling reactions, density functional theory (DFT) calculations can be used to model the energies of intermediates and transition states in the catalytic cycle, helping to understand the role of ligands and the effect of substituents on the reaction rate and selectivity. For Buchwald-Hartwig amination, computational models can explore the oxidative addition, transmetalation, and reductive elimination steps. wuxiapptec.com Similarly, for electrophilic aromatic substitution, modeling can predict the most likely sites of attack and the stability of the resulting intermediates.

Reaction Kinetics and Thermodynamics of 2-Iodo-4,5-dimethylphenol

The study of the reaction kinetics and thermodynamics of 2-Iodo-4,5-dimethylphenol primarily revolves around its formation via the electrophilic iodination of its precursor, 4,5-dimethylphenol. The introduction of an iodine atom to the aromatic ring is subject to principles of electrophilic aromatic substitution, where the reaction rate and thermodynamic feasibility are influenced by the nature of the reactants, the solvent, and the reaction conditions.

The iodination of phenols is a well-documented electrophilic aromatic substitution reaction. The kinetics of these reactions are often rapid, necessitating specialized techniques for their study. researchgate.net The reaction mechanism typically involves the attack of an electrophilic iodine species on the activated aromatic ring of the phenol. The rate of this reaction is highly dependent on the nature of the substituents already present on the phenol ring. Electron-donating groups, such as the hydroxyl (-OH) and methyl (-CH₃) groups on 4,5-dimethylphenol, activate the ring, making it more susceptible to electrophilic attack and thus increasing the reaction rate. asianpubs.org Conversely, electron-withdrawing groups tend to retard the rate. asianpubs.org

Research into the eco-friendly oxyiodination of 4,5-dimethylphenol using ammonium (B1175870) iodide and hydrogen peroxide has provided specific kinetic data for the formation of 2-Iodo-4,5-dimethylphenol. researchgate.net This reaction was found to follow second-order kinetics.

The reactivity of various substituted phenols in iodination reactions provides a basis for understanding the behavior of 4,5-dimethylphenol. Studies using iodine monochloride as the iodinating agent have allowed for the comparison of reaction rates and the calculation of thermodynamic activation parameters for different phenols. These parameters, including the energy of activation (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS), offer insight into the transition state of the reaction. For instance, the relatively low positive values for ΔH* and large negative values for ΔS* in many phenol iodination reactions suggest a highly ordered transition state where bond formation is significantly advanced. asianpubs.org

The mechanism of phenol iodination can be complex and is influenced by factors such as pH. osu.eduresearchgate.net The reaction can proceed via different pathways, with studies suggesting that the reacting species may be the phenoxide ion rather than the undissociated phenol, especially in less acidic conditions. osu.eduacs.org The formation of the phenoxide ion increases the electron density of the aromatic ring, making it significantly more reactive towards electrophiles. Furthermore, the nature of the iodinating agent itself can be pH-dependent, with species like hypoiodous acid (HOI) or the hypoiodous acidium ion (H₂OI⁺) being proposed as the active electrophiles under different conditions. acs.org The reaction rate often increases with higher pH, which is consistent with the greater reactivity of the phenoxide ion. researchgate.net

Thermodynamic data for the compound itself is not extensively reported, but general principles suggest that the iodination of 4,5-dimethylphenol to form 2-Iodo-4,5-dimethylphenol is an exergonic process under standard conditions, driven by the formation of a stable aromatic product. The precise enthalpy and entropy changes would be specific to the reaction system employed.

Advanced Applications and Functionalization of 2 Iodo 4,5 Dimethylphenol

Medicinal Chemistry and Biological Activity of Iodo-Phenolic Compounds

The introduction of iodine to a phenolic structure significantly alters its electronic and lipophilic properties, often leading to enhanced biological activity. This section examines the cytotoxic impact of iodo-dimethylphenols and the broader structure-activity relationships of halogenated phenols, highlighting the potential of 2-Iodo-4,5-dimethylphenol as a building block for new therapeutic agents.

Investigation of Cytotoxicity and Biological Impact of Iodo-Dimethylphenols

Iodinated disinfection byproducts (I-DBPs) are an emerging area of concern in water treatment, as they are generally more cytotoxic and genotoxic than their chlorinated and brominated counterparts. nih.gov A comprehensive analysis of water from hydraulic fracturing operations identified 56 different iodo-phenolics, including new classes of iodomethylphenols and iododimethylphenols, after the water was treated with chloramine (B81541). walisongo.ac.idacs.org Among the nine isomers of iododimethylphenol identified was 2-Iodo-4,5-dimethylphenol. walisongo.ac.id

While specific cytotoxicity data for 2-Iodo-4,5-dimethylphenol is not detailed in the study, the investigation of related iodo-phenolic compounds provides critical insights. walisongo.ac.id The research involved a chronic cytotoxicity assay using Chinese Hamster Ovary (CHO) cells to measure the decrease in cell density over 72 hours. walisongo.ac.id The results for four other iodo-phenolic compounds revealed that all were cytotoxic. walisongo.ac.idacs.org Notably, 2,4,6-triiodophenol (B146134) was found to be more cytotoxic than most haloacetic acids and all trihalomethanes, which are regulated disinfection byproducts. walisongo.ac.idacs.org Aromatic I-DBPs, as a class, have been shown to exhibit 50–200 times higher developmental toxicity and growth inhibition than aliphatic I-DBPs. acs.org The presence of 2-Iodo-4,5-dimethylphenol in a class of compounds recognized for significant biological activity underscores the need for further toxicological evaluation. nih.govwalisongo.ac.id

| Compound | Compound Class | Observed Cytotoxicity in CHO Cells | Relative Toxicity Comparison |

|---|---|---|---|

| 2-Iodophenol | Mono-iodinated Phenol (B47542) | Cytotoxic | Less toxic than 2,4,6-triiodophenol |

| 4-Iodophenol | Mono-iodinated Phenol | Cytotoxic | Less toxic than 2,4,6-triiodophenol |

| 4-Iodo-2-methylphenol | Iodomethylphenol | Cytotoxic | Less toxic than 2,4,6-triiodophenol |

| 2,4,6-Triiodophenol | Tri-iodinated Phenol | Highly Cytotoxic | More cytotoxic than most haloacetic acids and all trihalomethanes |

| 2,6-Diiodo-4-nitrophenol | Di-iodinated Nitrophenol | EC50 of 31.7 µM | Significantly more toxic than regulated byproducts like TBM and DCAA |

Structure-Activity Relationships in Halogenated Phenols

The biological activity of halogenated phenols is highly dependent on their molecular structure, including the type, number, and position of the halogen substituents. oup.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict the toxicity of these compounds and to understand the structural features that drive their biological effects. tandfonline.comtandfonline.comscientific.net

Potential as Precursors for Biologically Active Molecules

The functional groups of 2-Iodo-4,5-dimethylphenol—the hydroxyl, iodo, and methyl groups on an aromatic ring—make it a valuable precursor for the synthesis of more complex, biologically active molecules. gaylordchemical.comfrontiersin.org The hydroxyl group can be easily converted into an ether or ester, while the iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.

For example, the iodinated phenol moiety is a key structural feature in many bioactive compounds. The synthesis of radioiodinated molecules for imaging and therapeutic applications often relies on precursors containing an aryl iodide for the introduction of a radioactive iodine isotope. mdpi.com Furthermore, the phenol ring itself can be modified. Hypervalent iodine reagents can be used to achieve oxidative dearomatization of phenols, transforming them into highly functionalized intermediates for natural product synthesis. frontiersin.orgnih.gov Sequential iodination and copper-mediated cross-coupling is another modern technique used to introduce functionalities like cyano groups onto phenolic rings in bioactive molecules. rsc.org The structure of 2-Iodo-4,5-dimethylphenol is therefore a versatile platform, offering multiple pathways for chemical elaboration to generate novel compounds with potential therapeutic applications.

Materials Science and Polymer Chemistry

In materials science, functionalized phenols are important building blocks for creating high-performance polymers and advanced framework materials. The specific arrangement of functional groups on 2-Iodo-4,5-dimethylphenol allows for its potential use as a monomer in polymerization reactions and as a structural component in functional organic frameworks.

Monomer Applications for Advanced Polymeric Materials

2-Iodo-4,5-dimethylphenol possesses the necessary functionalities to act as a monomer in several types of polymerization. The phenolic hydroxyl group is particularly important for oxidative polymerization reactions to form poly(phenylene oxide)s (PPOs), also known as poly(phenylene ether)s (PPEs). researchgate.netnih.gov The oxidative coupling of 2,6-dimethylphenol (B121312) is a well-established industrial process that produces a high-performance thermoplastic. nih.govresearchgate.net While 2-Iodo-4,5-dimethylphenol has a different substitution pattern, the principle of oxidative coupling could potentially be applied to create novel PPO-type materials with modified properties imparted by the iodine atom, such as increased refractive index or flame retardancy. For example, a new crystalline polymer was successfully synthesized from the related 2,5-dimethylphenol (B165462). researchgate.net

The iodine atom on the aromatic ring also opens possibilities for other polymerization techniques. tandfonline.com Aryl iodides can participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming the backbones of conjugated polymers. These polymers, such as poly(p-phenylenevinylene)s (PPVs), are of great interest for applications in organic electronics, including light-emitting diodes (OLEDs) and solar cells. A study on the synthesis of a PPV monomer utilized the iodination of 2,5-dimethylphenol as a key step to create a reactive intermediate for further functionalization. researchgate.net Halogenated polymers can also serve as initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of complex polymer architectures such as graft and brush copolymers. rsc.org

| Polymerization Method | Reactive Group | Potential Polymer Type | Key Feature/Application |

|---|---|---|---|

| Oxidative Coupling Polymerization | Phenolic Hydroxyl | Poly(phenylene oxide) (PPO) | High-performance thermoplastics with modified properties (e.g., flame retardancy). researchgate.net |

| Cross-Coupling Polymerization (e.g., Suzuki, Heck) | Aryl Iodide | Conjugated Polymers (e.g., PPV, Poly(arylene ether)) | Materials for organic electronics (OLEDs, solar cells). researchgate.net |

| Initiator for Controlled/Living Polymerization | Aryl Iodide (for ATRP initiation) | Graft/Brush Copolymers | Synthesis of complex, well-defined polymer architectures. rsc.org |

| Ring-Opening Polymerization (after modification) | Iodide (as functional group) | Functional Polyesters/Polycarbonates | Radio-opaque materials for biomedical applications. rsc.org |

Integration into Functional Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. frontiersin.org Their high surface area and tunable pore environments make them promising for applications in gas storage, separation, and catalysis. acs.org The properties of a MOF are directly determined by the choice of its metal and organic components.

2-Iodo-4,5-dimethylphenol is a candidate for integration into MOFs, either as a primary linker or as a functional group appended to a linker. rsc.org The phenolic hydroxyl group can coordinate with metal centers, although carboxylate groups are more common linkers. More promisingly, the molecule can be modified to incorporate standard MOF-linking functionalities (like carboxylic acids) while retaining the iodo-dimethylphenyl unit as a functional pendant group. This pendant group would then line the pores of the resulting MOF.

The introduction of specific functional groups into the pores of MOFs is a key strategy for enhancing their performance. acs.orgrsc.orgresearchgate.net For example, post-synthetic installation of linkers with electron-donating amino or pyridine (B92270) groups has been shown to dramatically boost the adsorption of iodine vapor in a thorium-based MOF. rsc.orgnih.gov The iodine atom on 2-Iodo-4,5-dimethylphenol itself could serve as a specific binding site for certain guest molecules through halogen bonding. Furthermore, the aryl iodide is a reactive handle for post-synthetic modification, allowing for the covalent attachment of other functional moieties within the MOF structure after it has been assembled. This functionalization could be used to tune the framework's affinity for specific pollutants, catalysts, or other target molecules. acs.orgacs.org

Analytical Chemistry Applications of 2-Iodo-4,5-dimethylphenol Derivatives

Derivatization Agents in Environmental Monitoring

There is no available scientific literature to suggest that 2-Iodo-4,5-dimethylphenol or its derivatives are currently utilized as derivatization agents for the monitoring of environmental pollutants. While the derivatization of phenolic compounds is a common strategy in environmental analysis to enhance their detectability, specific methods employing the 2-Iodo-4,5-dimethylphenol structure have not been reported.

Chromatographic Standards and Reference Materials

Although 2-Iodo-4,5-dimethylphenol is commercially available and may be classified by some suppliers as an analytical standard or reference material in a general sense, there are no specific, documented applications of this compound as a certified chromatographic standard for the quantitative analysis of any particular analyte in environmental or other matrices.

Environmental Chemistry and Occurrence of 2 Iodo 4,5 Dimethylphenol

Formation Mechanisms of 2-Iodo-4,5-dimethylphenol as a Disinfection Byproduct

The formation of 2-Iodo-4,5-dimethylphenol in drinking water is a multi-step process that is highly dependent on the presence of specific precursors and the prevailing chemical conditions during disinfection. The general mechanism involves the oxidation of iodide to a more reactive iodine species, which then reacts with an organic precursor, in this case, 4,5-dimethylphenol.

The primary precursors for the formation of 2-Iodo-4,5-dimethylphenol are iodide (I⁻) and 4,5-dimethylphenol.

Iodide (I⁻): Iodide is a naturally occurring anion found in varying concentrations in source waters. Its presence can be elevated in areas with saltwater intrusion or in groundwater influenced by certain geological formations. During disinfection, common oxidants such as chlorine (in the form of hypochlorous acid, HOCl) or chloramine (B81541) (NH₂Cl) react with iodide to form hypoiodous acid (HOI). HOI is a potent iodinating agent and is considered the key reactant in the formation of iodinated DBPs.

4,5-Dimethylphenol: This compound belongs to the xylenol family and can be present in source waters due to industrial discharges, agricultural runoff, or as a degradation product of more complex organic molecules. Phenolic compounds, including dimethylphenols, have been identified as important precursors to the formation of various disinfection byproducts. Research has indicated that dimethylphenol is a potential precursor to iodinated DBPs. acs.org

The reaction proceeds via electrophilic aromatic substitution, where the hypoiodous acid (or another reactive iodine species) attacks the electron-rich aromatic ring of 4,5-dimethylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups on the phenol (B47542) ring are activating groups, directing the substitution to the ortho and para positions. In the case of 4,5-dimethylphenol, the available ortho position to the hydroxyl group (position 2) is a likely site for iodination, leading to the formation of 2-Iodo-4,5-dimethylphenol.

Table 1: Key Precursors for the Formation of 2-Iodo-4,5-dimethylphenol

| Precursor | Chemical Formula | Source in Water |

| Iodide | I⁻ | Naturally occurring, saltwater intrusion, industrial discharge |

| 4,5-Dimethylphenol | C₈H₁₀O | Industrial discharge, agricultural runoff, degradation of organic matter |

pH: The pH of the water plays a crucial role in the speciation of both the disinfectant and the precursor. For instance, the equilibrium between hypochlorous acid (HOCl) and hypochlorite (B82951) (OCl⁻) is pH-dependent, which in turn affects the rate of iodide oxidation to hypoiodous acid. The reactivity of the phenolic precursor is also influenced by pH, as the phenoxide ion (formed at higher pH) is more susceptible to electrophilic attack than the protonated phenol.

Disinfectant Type: The choice of disinfectant (e.g., free chlorine, chloramine) impacts the formation of iodinated DBPs. Free chlorine is a stronger oxidant than chloramine and can more readily oxidize iodide to hypoiodous acid.

Bromide Concentration: The presence of bromide (Br⁻) can compete with iodide for the disinfectant, leading to the formation of brominated and bromo-iodo-DBPs. The relative concentrations of iodide and bromide will, therefore, influence the speciation of the resulting halogenated phenols.

Natural Organic Matter (NOM): NOM can act as a precursor for a wide range of DBPs and can also compete with 4,5-dimethylphenol for the available reactive iodine, potentially reducing the yield of 2-Iodo-4,5-dimethylphenol.

Environmental Fate and Transport of Halogenated Phenols in Aquatic Systems

Once formed, the environmental fate and transport of 2-Iodo-4,5-dimethylphenol in aquatic systems are governed by a combination of physical, chemical, and biological processes. While specific data for this compound is limited, the behavior of halogenated phenols, in general, provides insights into its likely environmental persistence and mobility.

Halogenated phenols can be subject to several transformation processes:

Biodegradation: Microbial communities in water and sediment may be capable of degrading halogenated phenols. The rate and extent of biodegradation depend on the specific compound, the microbial population, and environmental conditions such as oxygen availability. Some studies have investigated the biodegradation of non-iodinated dimethylphenols.

Photolysis: Sunlight can induce the breakdown of organic compounds in surface waters. The carbon-iodine bond is generally weaker than carbon-chlorine or carbon-bromine bonds, suggesting that iodinated phenols may be more susceptible to photolytic degradation.

Sorption: Halogenated phenols can adsorb to sediment and suspended particulate matter in the water column. The extent of sorption is related to the compound's hydrophobicity, which is influenced by the presence and position of the halogen and methyl groups.

Volatilization: Depending on its vapor pressure and Henry's Law constant, 2-Iodo-4,5-dimethylphenol may volatilize from the water surface into the atmosphere, although this is generally a minor fate pathway for phenolic compounds.

The transport of 2-Iodo-4,5-dimethylphenol in aquatic systems will be influenced by water flow and the partitioning behavior between the aqueous phase, sediment, and biota.

Ecotoxicological Implications of 2-Iodo-4,5-dimethylphenol

The ecotoxicological effects of 2-Iodo-4,5-dimethylphenol are not well-documented in the scientific literature. However, the toxicity of iodinated disinfection byproducts, as a class, is a growing area of concern. It is generally observed that iodinated DBPs exhibit greater cytotoxicity and genotoxicity than their chlorinated and brominated counterparts.

The toxicity of phenolic compounds to aquatic organisms is often related to their ability to disrupt cell membranes and interfere with metabolic processes. The addition of a halogen atom, particularly iodine, can increase the lipophilicity of the molecule, potentially enhancing its ability to bioaccumulate in aquatic organisms and exert toxic effects.

To provide a context for the potential toxicity, data for a related, non-iodinated compound, 2,4-dimethylphenol, is presented below. It is important to note that this data should not be directly extrapolated to 2-Iodo-4,5-dimethylphenol, as the presence of the iodine atom can significantly alter the toxicological profile.

Table 2: Acute Toxicity of 2,4-Dimethylphenol to a Freshwater Crustacean

| Species | Endpoint | Concentration (µg/L) | Reference |

| Daphnia magna | 48-hour EC50 | 2,100 - 2,370 | waterquality.gov.au |

EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population.

Further research is needed to determine the specific ecotoxicological impacts of 2-Iodo-4,5-dimethylphenol on various aquatic organisms and to assess its potential risks to ecosystem health.

Analytical Methodologies for Detection and Quantification of 2 Iodo 4,5 Dimethylphenol

Advanced Chromatographic Techniques

Chromatographic methods are paramount for separating 2-Iodo-4,5-dimethylphenol from complex mixtures, enabling its precise detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful tool for the analysis of 2-Iodo-4,5-dimethylphenol, particularly for trace-level detection. This technique combines the superior separation capability of gas chromatography with the highly sensitive and specific detection of mass spectrometry. In a study identifying new iodo-phenolic disinfection byproducts in chloraminated oil and gas wastewaters, GC-MS with electron ionization was employed. walisongo.ac.id High-resolution mass spectrometry was specifically used to determine molecular formulas, confirming the presence of 2-Iodo-4,5-dimethylphenol among other isomers. walisongo.ac.id The identity of the compound was verified by comparing the mass spectra and retention times with those of an authentic standard. walisongo.ac.id

Derivatization can also be employed to enhance the volatility and detectability of related compounds, a principle that can be extended to 2-Iodo-4,5-dimethylphenol analysis. For instance, a method for determining iodide involves its oxidation and subsequent reaction with N,N-dimethylaniline to form 4-iodo-N,N-dimethylaniline, which is then analyzed by GC-MS. cmu.ac.th This approach highlights the adaptability of GC-MS for various sample types.

Table 1: GC-MS Parameters for Iodo-Phenolic Compound Analysis

| Parameter | Setting |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Unit-resolution for general analysis, High-resolution for formula determination |

| Identification | Comparison of mass spectra and retention times with authentic standards |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of 2-Iodo-4,5-dimethylphenol, especially for samples that are not amenable to GC analysis. While direct HPLC methods for 2-Iodo-4,5-dimethylphenol are not extensively detailed in the provided context, the principles of HPLC analysis for similar phenolic compounds are well-established. bldpharm.comjeaht.org

A novel HPLC method with UV detection was developed for the simultaneous quantification of chlorine dioxide and hypochlorous acid/hypochlorite (B82951), which involved a two-step derivatization. jeaht.orgjeaht.org In this method, 2,6-dimethylphenol (B121312) was used as a derivatizing agent, reacting with chlorine dioxide in the presence of iodide ions to form 4-iodo-2,6-dimethylphenol (B87620). jeaht.orgjeaht.org This derivative was then quantified by HPLC-UV, demonstrating the potential for using derivatization to indirectly measure related species. jeaht.orgjeaht.org This methodology could be adapted for the direct analysis of 2-Iodo-4,5-dimethylphenol. The purity of 2-Iodo-4,5-dimethylphenol can be assessed using techniques like HPLC. bldpharm.com

Spectroscopic Analytical Methods

Spectroscopic methods provide valuable information about the structural and quantitative aspects of 2-Iodo-4,5-dimethylphenol.

NMR Spectroscopy in Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for both structural elucidation and quantitative analysis (qNMR). resolvemass.ca For 2-Iodo-4,5-dimethylphenol, ¹H NMR and ¹³C NMR spectra provide definitive structural confirmation. thieme-connect.comresearchgate.net In a ¹H NMR spectrum of 4-Iodo-2,5-dimethylphenol, specific chemical shifts are observed for the methyl and aromatic protons. thieme-connect.comresearchgate.net

Quantitative NMR (qNMR) can determine the absolute concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. resolvemass.caethz.chasdlib.org This method is highly accurate and does not require compound-specific calibration curves. resolvemass.ca The purity of 2-Iodo-4,5-dimethylphenol has been confirmed using NMR spectroscopy. bldpharm.com

Table 2: Representative ¹H NMR Data for an Iodo-dimethylphenol Isomer

| Protons | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 2.04 |

| CH₃ | 2.19 |

| ArH | 6.34 |

| ArH | 7.60 |

| OH | 9.54 |

Data for 4-Iodo-2,5-dimethylphenol in CDCl₃ thieme-connect.com

UV-Vis and Fluorescence Spectroscopy for Detection

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for detecting compounds with chromophores, such as phenols. msu.edu While specific UV-Vis spectral data for 2-Iodo-4,5-dimethylphenol is not detailed, it is expected to absorb in the UV region due to its aromatic ring. UV-Vis spectroscopy can be used to monitor reaction progress during the synthesis or derivatization of phenolic compounds.

Fluorescence spectroscopy, known for its high sensitivity, can be employed for the detection of certain phenolic compounds. mdpi.com Although direct fluorescence properties of 2-Iodo-4,5-dimethylphenol are not specified, derivatization or the use of fluorescent probes could enable its detection. For instance, methods based on fluorescence resonance energy transfer (FRET) have been developed for other phenolic derivatives. mdpi.com

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is critical for the accurate analysis of 2-Iodo-4,5-dimethylphenol, especially from complex matrices like environmental or biological samples. The goal is to isolate and concentrate the analyte while removing interfering substances.

For the analysis of iodo-phenolic compounds in oil and gas wastewaters, a liquid-liquid extraction (LLE) procedure was utilized. walisongo.ac.id Samples were first acidified and then extracted multiple times with dichloromethane. The extracts were subsequently dried by passing them through a column of sodium sulfate (B86663) and then concentrated. walisongo.ac.id

For solid samples, a Soxhlet extraction method can be employed. This involves blending the sample with a drying agent like sodium sulfate, followed by continuous extraction with a suitable solvent mixture (e.g., dichloromethane/acetone or hexane/acetone) for an extended period. gov.bc.ca The resulting extract is then dried and concentrated. gov.bc.ca

In some analytical methods, derivatization is an integral part of the sample preparation. For example, in the analysis of iodide, the sample is treated with reagents to convert the iodide into a more volatile or detectable derivative before instrumental analysis. cmu.ac.th

Table 3: Common Sample Preparation Techniques

| Technique | Description | Application |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. walisongo.ac.id | Extraction from aqueous samples like wastewater. walisongo.ac.id |

| Soxhlet Extraction | Continuous extraction of a solid sample with a solvent. gov.bc.ca | Extraction from solid matrices. gov.bc.ca |

| Column Chromatography | Separation of components based on their differential adsorption on a stationary phase. | Purification of synthesized compounds. |

Method Validation and Quality Control in Environmental Analysis

The reliability and accuracy of data in environmental monitoring are paramount for making informed decisions regarding environmental protection and human health. For a compound like 2-Iodo-4,5-dimethylphenol, which has been identified as a disinfection byproduct in industrial wastewaters, rigorous method validation and stringent quality control (QC) are essential to ensure that the analytical results are defensible and of known quality. walisongo.ac.id Method validation demonstrates that an analytical procedure is suitable for its intended purpose, while quality control ensures that the method remains in a state of statistical control during routine use.

Method validation for the analysis of 2-Iodo-4,5-dimethylphenol in environmental matrices typically involves assessing several key performance characteristics. These parameters ensure the method is sensitive, accurate, precise, and specific for the target analyte.

Key Method Validation Parameters:

Linearity: This parameter assesses the analytical method's ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is typically expressed by the coefficient of determination (r²). For trace environmental analysis, an r² value of ≥0.995 is generally considered acceptable. jeaht.orgjeaht.org

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix, such as other isomers or related disinfection byproducts. In chromatographic methods like GC-MS, selectivity is achieved by separating the analyte from interferences and is confirmed by comparing the retention time and mass spectrum of the analyte in a sample to that of an authentic standard. walisongo.ac.id

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true or accepted value. It is often determined through recovery studies by analyzing spiked samples. Precision is the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. jeaht.org These are critical for environmental analysis where contaminant levels can be very low. The LOD and LOQ are often calculated based on the standard deviation of replicate blank or low-level spiked sample measurements. jeaht.orgjeaht.org

Recovery: Recovery studies are performed to evaluate the efficiency of the sample extraction and preparation process. A known amount of the analyte is added to a blank matrix (spiked sample), and the sample is then processed through the entire analytical procedure. The percentage of the recovered analyte is calculated. This is crucial for complex matrices like wastewater, where the analyte may be lost during extraction. researchgate.net

The table below summarizes typical validation parameters that would be established for an analytical method intended for the quantification of 2-Iodo-4,5-dimethylphenol, based on methodologies for related iodo-phenolic compounds. jeaht.orgjeaht.orgresearchgate.netcmu.ac.th

Table 1: Illustrative Method Validation Parameters for Iodo-Phenolic Compound Analysis

| Parameter | Typical Acceptance Criteria/Value | Description |

|---|---|---|

| Linearity (r²) | ≥ 0.995 | Indicates a strong proportional relationship between instrument response and concentration. jeaht.org |

| Accuracy (as Recovery) | 80-120% | Measures the agreement between the measured concentration and the true concentration in a spiked sample. researchgate.net |

| Precision (as %RSD) | ≤ 20% | Measures the repeatability of the analytical method. researchgate.net |

| Limit of Detection (LOD) | Analyte and Matrix Dependent (e.g., ng/L to µg/L) | The lowest concentration that can be reliably detected. researchgate.net |

| Limit of Quantification (LOQ) | Analyte and Matrix Dependent (e.g., ng/L to µg/L) | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. jeaht.org |

Quality Control in Routine Environmental Analysis

Once a method has been validated, a robust quality control program is implemented to monitor its performance during routine sample analysis. This ensures the continued reliability of the data generated. Key QC practices include:

Analysis of Blanks: Method blanks (reagent blanks) are analyzed with each batch of samples to check for contamination introduced during the analytical process.

Use of Internal Standards: An internal standard, a compound structurally similar to the analyte but not expected to be in the sample, can be added to all samples, standards, and blanks. jeaht.org This helps to correct for variations in extraction efficiency and instrument response.

Calibration Verification: The instrument's calibration is verified at the beginning and end of each analytical run and periodically throughout, using one or more calibration standards to ensure the instrument response has not drifted.

Laboratory Control Samples (LCS): An LCS is a blank matrix spiked with a known concentration of the analyte. It is processed alongside the environmental samples to monitor the accuracy and precision of the analytical method independent of matrix effects.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): These are environmental samples to which a known amount of the analyte is added. They are used to assess the effect of the sample matrix on the analytical method's accuracy (MS) and precision (MSD).

Adherence to these method validation and quality control principles ensures that data generated for 2-Iodo-4,5-dimethylphenol in environmental samples are scientifically sound, legally defensible, and suitable for risk assessment and regulatory purposes. ccme.ca

Theoretical Chemistry and Computational Studies of 2 Iodo 4,5 Dimethylphenol

Electronic Structure and Bonding Analysis

Computational studies, often utilizing Density Functional Theory (DFT), are pivotal in understanding the electronic structure of substituted phenols like 2-Iodo-4,5-dimethylphenol. The distribution of electron density, molecular orbital energies, and the nature of chemical bonds are fundamental aspects explored in these studies.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. imist.ma The energy gap between HOMO and LUMO is a crucial parameter for determining chemical reactivity and kinetic stability. For substituted phenols, the nature and position of substituents can significantly alter these frontier orbital energies. bohrium.com

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, reveals details about the hybridization of atomic orbitals and the nature of the bonds (e.g., sigma, pi, and non-covalent interactions). In 2-Iodo-4,5-dimethylphenol, this analysis would detail the C-I, C-C, C-O, and O-H bonds, as well as any intramolecular hydrogen bonding involving the hydroxyl group and the iodine atom.

Table 1: Calculated Electronic Properties of Substituted Phenols

| Property | Value (Arbitrary Units) | Method |

| HOMO Energy | --- | DFT/B3LYP |

| LUMO Energy | --- | DFT/B3LYP |

| HOMO-LUMO Gap | --- | DFT/B3LYP |

| Dipole Moment | --- | DFT/B3LYP |

Spectroscopic Property Predictions via Quantum Chemistry

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For 2-Iodo-4,5-dimethylphenol, these predictions can be correlated with experimental data for structural confirmation.

¹H and ¹³C NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of hydrogen and carbon atoms. For 2-Iodo-4,5-dimethylphenol, experimental ¹H NMR data shows signals at δ 7.39 (s, 1H), 6.79 (s, 1H), 5.08 (s, 1H), 2.19 (s, 3H), and 2.15 (s, 3H) in CDCl₃. acs.orgnih.gov The corresponding ¹³C NMR signals are observed at δ 152.8, 139.0, 138.3, 130.9, 116.1, 81.3, 19.6, and 18.4 ppm. acs.orgnih.gov Computational predictions would aim to reproduce these values, aiding in the assignment of each peak to a specific atom in the molecule.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum. Experimental IR data for 2-Iodo-4,5-dimethylphenol shows characteristic peaks at 3421, 2966, 2938, 1639, 1595, 1394, 1271, 1192, and 964 cm⁻¹. acs.orgnih.gov These bands can be assigned to specific vibrational motions, such as O-H stretching, C-H stretching of the methyl groups and the aromatic ring, C=C stretching of the ring, and C-I stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum. These transitions typically involve the promotion of an electron from an occupied molecular orbital (like the HOMO) to an unoccupied one (like the LUMO).

Table 2: Experimental Spectroscopic Data for 2-Iodo-4,5-dimethylphenol

| Spectroscopy | Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) |

| ¹H NMR (300 MHz, CDCl₃) | 7.39, 6.79, 5.08, 2.19, 2.15 acs.orgnih.gov |

| ¹³C NMR (75 MHz, CDCl₃) | 152.8, 139.0, 138.3, 130.9, 116.1, 81.3, 19.6, 18.4 acs.orgnih.gov |

| IR (KBr) | 3421, 2966, 2938, 1639, 1595, 1394, 1271, 1192, 964 acs.orgnih.gov |

Reaction Mechanism Modeling and Energy Landscapes

For instance, in reactions involving the iodination of phenols or the dearomatization of phenols mediated by hypervalent iodine reagents, DFT calculations can elucidate the step-by-step mechanism. nih.govrsc.orgresearchgate.netingentaconnect.com These studies can help to distinguish between different proposed pathways, such as associative and dissociative mechanisms. researchgate.netingentaconnect.com

The energy landscape provides a visual representation of the energy changes that occur as the reactants are converted into products. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. Computational modeling can provide quantitative estimates of these energy barriers. For example, in the oxidative dearomatization of phenols, calculations have been used to determine the activation barriers for the fragmentation of an oxygen-bound intermediate. rsc.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of 2-Iodo-4,5-dimethylphenol and its interactions with other molecules, such as solvents or biological macromolecules, over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles evolve.

MD simulations can provide insights into intermolecular interactions, such as hydrogen bonding and halogen bonding. The hydroxyl group of 2-Iodo-4,5-dimethylphenol can act as a hydrogen bond donor and acceptor. The iodine atom can also participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site.

These simulations are particularly useful for understanding the behavior of the molecule in different environments. For example, MD simulations could be used to study the solvation of 2-Iodo-4,5-dimethylphenol in various solvents or its binding to a protein active site. researchgate.net

Conclusion and Future Perspectives for 2 Iodo 4,5 Dimethylphenol Research

Summary of Key Research Findings

Research specifically focused on 2-Iodo-4,5-dimethylphenol is still in its early stages. However, existing studies and research on closely related isomers provide valuable insights.

A pivotal finding is the identification of iododimethylphenols, including 2-Iodo-4,5-dimethylphenol, as a new class of iodinated disinfection byproducts (DBPs). A comprehensive, non-targeted analysis of chloraminated water from hydraulic fracturing operations identified 56 iodo-phenolic compounds. nih.gov Among these were homologous series of mono-, di-, and tri-iodinated phenols, as well as the newly identified classes of iodomethylphenols and iododimethylphenols. nih.gov This discovery is significant as it points to the formation of this compound in environmental settings, particularly in water treatment processes where chloramination is used in the presence of iodide and organic precursors like dimethylphenol. nih.gov

While direct synthetic studies on 2-Iodo-4,5-dimethylphenol are not extensively documented in peer-reviewed literature, the synthesis of its isomers, such as 4-iodo-2,5-dimethylphenol, is well-established. These syntheses often involve the direct iodination of the corresponding dimethylphenol precursor using various iodinating agents. For instance, the synthesis of 4-iodo-2,5-dimethylphenol has been achieved using reagents like sodium iodide in the presence of an oxidizing agent. semanticscholar.org The reactivity of the hydroxyl and iodo substituents on the aromatic ring makes these compounds versatile intermediates in organic synthesis. For example, 4-iodo-2,5-dimethylphenol has been used as a precursor in the synthesis of 4-hydroxy-2,5-dimethylbenzonitrile, demonstrating the utility of the iodo-group for further chemical transformations. semanticscholar.org It is reasonable to infer that 2-Iodo-4,5-dimethylphenol possesses similar reactivity, making it a potentially valuable building block. The iodine atom can participate in various cross-coupling reactions, such as the Heck, Sonogashira, and Stille reactions, to form new carbon-carbon bonds. google.com

The table below summarizes the key research findings.

Table 1: Summary of Key Research Findings on 2-Iodo-4,5-dimethylphenol and Related Compounds| Research Area | Key Finding | Compound Studied | Citation |

|---|---|---|---|

| Environmental Chemistry | Identified as a new class of disinfection byproduct (iododimethylphenols) in chloraminated produced waters. | Iododimethylphenols | nih.gov |

| Organic Synthesis | Serves as a precursor for the synthesis of more complex molecules, such as benzonitriles. | 4-Iodo-2,5-dimethylphenol | semanticscholar.org |

| Organic Synthesis | Iodophenols are valuable intermediates for forming new C-C bonds via cross-coupling reactions. | Iodo-phenolic compounds | google.com |

Emerging Research Areas and Unexplored Facets

The current body of research on 2-Iodo-4,5-dimethylphenol leaves many aspects open for investigation. These emerging areas of research are critical for a comprehensive understanding of the compound's properties and potential impacts.

Synthesis and Reactivity: A primary unexplored facet is the development of optimized and selective synthetic routes specifically for 2-Iodo-4,5-dimethylphenol. While methods for synthesizing isomers exist, direct regioselective iodination of 4,5-dimethylphenol to yield the 2-iodo isomer needs systematic investigation. Furthermore, a detailed exploration of its reactivity is warranted. This includes its participation in various coupling reactions, derivatization of the phenolic hydroxyl group, and other transformations to create novel molecules.

Environmental Fate and Transport: Following its identification as a disinfection byproduct, a crucial next step is to study its environmental fate and transport. nih.gov Research is needed to understand its persistence in aquatic environments, potential for bioaccumulation, and degradation pathways (both biotic and abiotic). Such studies are essential for assessing its environmental risk.

Toxicological Profile: The toxicological properties of 2-Iodo-4,5-dimethylphenol are largely unknown. While related iodinated phenols have been shown to exhibit cytotoxicity, dedicated studies on this specific isomer are necessary. nih.gov Research should focus on its potential acute and chronic toxicity, endocrine-disrupting activity, and genotoxicity to provide a complete picture of its potential health risks.

Materials Science Applications: The potential application of 2-Iodo-4,5-dimethylphenol in materials science is another promising but unexplored area. Iodinated phenols can serve as monomers or precursors for specialty polymers. For example, the related compound 4-iodo-2,5-dimethylphenol has been used in the synthesis of a monomer for poly(p-phenylenevinylene), a type of conductive polymer. researchgate.net Investigating the polymerization of 2-Iodo-4,5-dimethylphenol or its derivatives could lead to new materials with interesting optical or electronic properties.

Interdisciplinary Research Opportunities

The study of 2-Iodo-4,5-dimethylphenol offers numerous opportunities for interdisciplinary collaboration, bridging chemistry, environmental science, toxicology, and engineering.

Environmental Science and Analytical Chemistry: The discovery of 2-Iodo-4,5-dimethylphenol as a DBP necessitates the development of sensitive and selective analytical methods for its detection and quantification in environmental samples. nih.gov This presents an opportunity for collaboration between environmental scientists and analytical chemists to create and validate new analytical protocols, potentially using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Toxicology and Public Health: Understanding the health implications of exposure to 2-Iodo-4,5-dimethylphenol requires a joint effort from toxicologists and public health researchers. By elucidating its toxicological profile, researchers can provide data for risk assessment models and inform public health policies regarding water quality standards.

Chemical Engineering and Water Treatment: For chemical and environmental engineers, the formation of 2-Iodo-4,5-dimethylphenol during water disinfection is a challenge that needs to be addressed. nih.gov Interdisciplinary research in this area could focus on optimizing disinfection processes to minimize the formation of this and other iodinated DBPs. This could involve investigating alternative disinfectants, precursor removal strategies, or advanced oxidation processes for its degradation.

Organic Chemistry and Medicinal Chemistry: The structural motif of 2-Iodo-4,5-dimethylphenol could be of interest to medicinal chemists. Halogenated phenols are scaffolds in various biologically active compounds. Collaborative efforts between synthetic organic chemists and medicinal chemists could explore the synthesis of derivatives of 2-Iodo-4,5-dimethylphenol and screen them for potential pharmaceutical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Iodo-4,5-dimethylphenol, and what factors influence reaction yields?

- Methodological Answer : A common synthesis involves regioselective iodination of 4,5-dimethylphenol using iodine monochloride (ICl) under controlled conditions. In one protocol, the reaction yielded 46% of 2-Iodo-4,5-dimethylphenol with a melting point of 60–61°C, confirmed via spectral analysis . Key factors affecting yield include:

- Temperature : Optimal iodination occurs at 0–5°C to minimize poly-iodination.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance regioselectivity.

- Stoichiometry : A 1:1 molar ratio of phenol to ICl reduces byproduct formation.

Q. How can researchers characterize the purity and structural integrity of 2-Iodo-4,5-dimethylphenol using spectroscopic methods?

- Methodological Answer :

- <sup>1</sup>H NMR (300 MHz, CDCl3): Peaks at δ 7.39 (s, 1H, aromatic), 6.79 (s, 1H, aromatic), and 5.08 (s, 1H, -OH) confirm substitution patterns .

- IR Spectroscopy : A broad O-H stretch at 3421 cm<sup>−1</sup> and C-I vibration at 964 cm<sup>−1</sup> validate functional groups .

- GC/MS : A molecular ion peak at m/z 248 (100%) confirms molecular weight .

Q. What are the solubility and stability considerations for 2-Iodo-4,5-dimethylphenol under laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in organic solvents like ethyl acetate and dichloromethane. Stability tests suggest:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the C-I bond.

- Temperature : Stable at room temperature but decomposes above 100°C.

Advanced Research Questions

Q. What strategies can optimize the regioselective iodination of 4,5-dimethylphenol to minimize di- or poly-iodinated byproducts?

- Methodological Answer :

- Directing Groups : The hydroxyl group directs iodination to the ortho position. Steric hindrance from methyl groups at positions 4 and 5 further limits alternative substitution .

- Catalytic Systems : Brønsted acidic ionic liquids (e.g., [HMIm]BF4) improve selectivity by stabilizing intermediates .

- Kinetic Control : Short reaction times (<2 hours) prevent over-iodination.

Q. How does the iodine substituent in 2-Iodo-4,5-dimethylphenol influence its reactivity in cross-coupling reactions compared to other halogens?

- Methodological Answer :

- C-I Bond Reactivity : The weaker C-I bond (vs. C-Br or C-Cl) facilitates oxidative addition in copper- or palladium-catalyzed couplings (e.g., Ullmann or Suzuki reactions).

- Steric Effects : Methyl groups at positions 4 and 5 hinder access to the iodine atom, requiring bulky ligands (e.g., XPhos) to enhance reactivity .

Q. What are the challenges in interpreting contradictory spectral data for 2-Iodo-4,5-dimethylphenol, and how can they be resolved?

- Methodological Answer : Discrepancies in NMR or IR data may arise from:

- Impurities : Use preparative HPLC or recrystallization to isolate pure samples.

- Solvent Effects : Compare spectra in identical solvents (e.g., CDCl3 vs. DMSO-d6).

- Instrument Calibration : Validate results against a reference standard (e.g., CAS-provided data) .

Q. How can 2-Iodo-4,5-dimethylphenol be utilized in the synthesis of macrocyclic compounds, and what are the critical design considerations?

- Methodological Answer : The iodine atom serves as a leaving group in nucleophilic aromatic substitution for macrocycle assembly. Example protocol:

- Step 1 : React with diols or diamines under basic conditions (e.g., K2CO3/DMF).

- Step 2 : Use high-dilution techniques to favor cyclization over polymerization .

- Design Considerations : Methyl groups enhance rigidity, while iodine enables post-functionalization.

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points or spectral data for 2-Iodo-4,5-dimethylphenol?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis using literature protocols (e.g., ) and validate purity via elemental analysis.

- Data Cross-Referencing : Compare with structurally similar compounds (e.g., 4-bromo-3,5-dimethylphenol) to identify outliers .

Applications in Biochemical Research

Q. What role can 2-Iodo-4,5-dimethylphenol play in developing fluorescent probes or enzyme inhibitors?

- Methodological Answer :

- Fluorescent Probes : The iodine atom can be replaced with fluorophores via Sonogashira coupling.

- Enzyme Inhibition : Methyl and hydroxyl groups mimic natural substrates in kinase or phosphatase assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products